molecular formula C18H18O3 B3025148 2,4-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone CAS No. 898760-19-5

2,4-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone

Cat. No.: B3025148
CAS No.: 898760-19-5
M. Wt: 282.3 g/mol
InChI Key: AAWVQRBAOGNFPF-UHFFFAOYSA-N
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Description

2,4-Dimethyl-4’-(1,3-dioxolan-2-YL)benzophenone is an organic compound with the molecular formula C18H18O3 It is a benzophenone derivative, characterized by the presence of a dioxolane ring attached to one of the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-4’-(1,3-dioxolan-2-YL)benzophenone typically involves the acetalization of benzophenone derivatives with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a cyclic acetal, resulting in the incorporation of the dioxolane ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-4’-(1,3-dioxolan-2-YL)benzophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.

Major Products

    Oxidation: Formation of benzophenone derivatives with additional carbonyl groups.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Introduction of halogen, nitro, or other functional groups on the phenyl rings.

Scientific Research Applications

2,4-Dimethyl-4’-(1,3-dioxolan-2-YL)benzophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-4’-(1,3-dioxolan-2-YL)benzophenone involves its interaction with molecular targets through its functional groups. The dioxolane ring can participate in hydrogen bonding and other non-covalent interactions, while the benzophenone moiety can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-1,3-dioxolan-4-one
  • (S)-(+)-(2,2-dimethyl-[1,3]-dioxolan-4-yl)-methylamine
  • ®-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol

Uniqueness

2,4-Dimethyl-4’-(1,3-dioxolan-2-YL)benzophenone is unique due to the presence of both the dioxolane ring and the benzophenone moiety. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications. Its structural features allow for diverse reactivity and potential biological activities, distinguishing it from other similar compounds .

Properties

IUPAC Name

(2,4-dimethylphenyl)-[4-(1,3-dioxolan-2-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O3/c1-12-3-8-16(13(2)11-12)17(19)14-4-6-15(7-5-14)18-20-9-10-21-18/h3-8,11,18H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAWVQRBAOGNFPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)C3OCCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80645115
Record name (2,4-Dimethylphenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898760-19-5
Record name (2,4-Dimethylphenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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